molecular formula C10H13NO2S B11794602 Methyl 2-cyclopentylthiazole-4-carboxylate

Methyl 2-cyclopentylthiazole-4-carboxylate

Cat. No.: B11794602
M. Wt: 211.28 g/mol
InChI Key: ITSGPKOZGGWZMD-UHFFFAOYSA-N
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Description

Methyl 2-cyclopentylthiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is known for its unique structure, which includes a cyclopentyl group attached to the thiazole ring, and a methyl ester group at the 4-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopentylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with thioamide in the presence of a base to form the thiazole ring. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopentylthiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 2-cyclopentylthiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopentylthiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-phenylthiazole-4-carboxylate
  • Methyl 2-methylthiazole-4-carboxylate
  • Ethyl 2-cyclopentylthiazole-4-carboxylate

Uniqueness

Methyl 2-cyclopentylthiazole-4-carboxylate is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

methyl 2-cyclopentyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H13NO2S/c1-13-10(12)8-6-14-9(11-8)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

ITSGPKOZGGWZMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2CCCC2

Origin of Product

United States

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